N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide
Description
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted at the 2-position with a 1-methylpyrazole moiety and at the 4-position with a furan-2-carboxamide-linked methyl group. The pyridine and pyrazole rings contribute to π-π stacking interactions in biological systems, while the furan carboxamide group may enhance solubility and binding specificity .
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-19-10-12(9-18-19)13-7-11(4-5-16-13)8-17-15(20)14-3-2-6-21-14/h2-7,9-10H,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVQFENOODSPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling of the Furan Ring with the Pyrazole-Pyridine Moiety: The final step involves the coupling of the furan ring with the pyrazole-pyridine moiety using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to a pyrazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH), often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Amino- or thio-substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π stacking interactions with the target molecules, while the furan ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
N-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-4-carboxamide (Y509-4719)
This compound () shares the 1-methylpyrazole and furan-2-carboxamide groups but lacks the pyridine scaffold. Instead, the pyrazole is directly linked to the furan methyl group. This simplification reduces molecular complexity but may diminish target affinity due to the absence of the pyridine ring’s planar geometry, which is critical for binding to hydrophobic pockets in enzymes or receptors .
Indolin-3-ylidene Acetamide Derivatives ()
Compounds such as (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide (IC50 = 5.797 µM) feature an indole-derived scaffold with pyridine or quinoline substituents. While these molecules share aromatic heterocycles (e.g., pyridine) with the target compound, their indolinone core and isoxazole groups create distinct electronic profiles.
Patent-Derived Compounds with Heterocyclic Diversity ()
Example 51 from a 2024 patent application includes a (2S,4R)-pyrrolidine-2-carboxamide scaffold with a 4-methylthiazole substituent. Unlike the target compound, this molecule incorporates a hydroxy-pyrrolidine ring and a thiazole moiety, which may enhance metabolic stability or solubility. The thiazole’s sulfur atom could facilitate hydrogen bonding, contrasting with the furan’s oxygen-based polarity in the target compound .
Physicochemical and Pharmacokinetic Considerations
- Hydrogen Bonding: The furan carboxamide’s carbonyl group provides hydrogen-bond acceptor/donor capacity, similar to the indolinone derivatives in .
- Metabolic Stability : The absence of ester or labile groups (e.g., the hydroxy-pyrrolidine in ’s Example 51) suggests the target compound may exhibit longer half-life than patent-derived analogues .
Biological Activity
N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, a pyrazole moiety, and a pyridine derivative, which contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and pyridine scaffolds exhibit promising anticancer properties. For instance, this compound has shown efficacy against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is critical for preventing cancer cell proliferation.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. In vitro assays revealed that it exhibits significant activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.6 | |
| Escherichia coli | 31.2 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory activity of this compound has been evaluated using various in vitro models. The compound showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
The biological activities of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It inhibits key regulatory proteins involved in cell cycle progression.
- Inhibition of Inflammatory Pathways : By blocking NF-kB signaling, the compound reduces the expression of inflammatory mediators.
Case Studies and Research Findings
Several studies have documented the effects of this compound in preclinical models:
- Study on Cancer Cell Lines : A comprehensive study explored the effects of this compound on HT-29 colon cancer cells, revealing an IC50 value of 5 µM with significant apoptosis induction observed via flow cytometry analysis .
- Antimicrobial Efficacy : Another research project focused on the antimicrobial properties against Staphylococcus aureus, demonstrating an MIC value of 15.6 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
